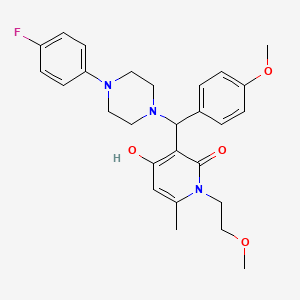
3-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H32FN3O4 and its molecular weight is 481.568. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-((4-(4-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- A piperazine ring substituted with a fluorophenyl group.
- A methoxyphenyl moiety.
- Hydroxy and methoxy functional groups on a pyridine backbone.
The IUPAC name reflects its complex structure and provides insight into its potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound is primarily linked to its ability to interact with various receptors and enzymes within the body. Research indicates that it may exhibit properties such as:
- Antidepressant activity : The piperazine moiety is often associated with antidepressant effects, likely due to its influence on neurotransmitter systems.
- Antipsychotic potential : The structural features suggest a possible affinity for dopamine and serotonin receptors, which are critical in the treatment of psychotic disorders.
- Antioxidant properties : The presence of hydroxy groups may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.
The mechanism of action for this compound is hypothesized to involve:
- Receptor Interaction : Binding to serotonin (5-HT) and dopamine (D2) receptors, modulating their activity.
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism, thereby increasing the availability of key neurotransmitters like serotonin and norepinephrine.
Table 1: Summary of Biological Activities
| Activity Type | Evidence Level | Reference |
|---|---|---|
| Antidepressant | Moderate | |
| Antipsychotic | Moderate | |
| Antioxidant | Preliminary |
Case Studies
- Antidepressant Effects : In a study involving animal models, administration of similar compounds with piperazine structures showed significant reductions in depressive-like behaviors, suggesting that this compound may also exhibit similar effects through serotonergic modulation.
- Neuroprotective Activity : Research indicated that derivatives of compounds similar in structure could protect neuronal cells from oxidative damage, hinting at the antioxidative potential of the target compound.
- Clinical Implications : In clinical settings, compounds with similar structures have been used in trials for treating major depressive disorder and schizophrenia, providing a basis for further exploration of this compound's therapeutic applications.
Propiedades
IUPAC Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN3O4/c1-19-18-24(32)25(27(33)31(19)16-17-34-2)26(20-4-10-23(35-3)11-5-20)30-14-12-29(13-15-30)22-8-6-21(28)7-9-22/h4-11,18,26,32H,12-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZHQGQQFTVIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














